molecular formula C20H21NO6 B14076377 Fumaritine N-oxide

Fumaritine N-oxide

Cat. No.: B14076377
M. Wt: 371.4 g/mol
InChI Key: GIGLNPLPIFRSFH-UHFFFAOYSA-N
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Description

Fumaritine N-oxide is an alkaloid compound found in certain species of the Fumaria genus, particularly Fumaria kralikii

Preparation Methods

Synthetic Routes and Reaction Conditions

Fumaritine N-oxide can be synthesized through the oxidation of fumaritine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peroxyacids like perbenzoic acid or peroxyacetic acid in an organic solvent . The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the N-oxide group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing the reaction conditions for large-scale production, ensuring the purity of the final product, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Fumaritine N-oxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, perbenzoic acid, peroxyacetic acid.

    Reducing Agents: Various reducing agents can be used to convert this compound back to fumaritine, including hydrogen gas in the presence of a catalyst.

    Solvents: Organic solvents such as methanol, benzene, and dimethyl sulfoxide (DMSO) are commonly used in these reactions.

Major Products Formed

The major products formed from the reactions of this compound include fumaritine (through reduction) and various substituted derivatives depending on the specific substitution reactions performed.

Scientific Research Applications

Mechanism of Action

The mechanism of action of fumaritine N-oxide involves its interaction with various molecular targets and pathways. The N-oxide group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cytotoxic effects. Additionally, the N-oxide group can enhance the solubility and bioavailability of the compound, making it more effective in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific N-oxide functional group, which imparts distinct chemical and biological properties. This functional group allows for unique redox reactivity and enhances the compound’s solubility and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H21NO6

Molecular Weight

371.4 g/mol

IUPAC Name

6-methoxy-2-methyl-2-oxidospiro[3,4-dihydroisoquinolin-2-ium-1,7'-6,8-dihydrocyclopenta[g][1,3]benzodioxole]-7,8'-diol

InChI

InChI=1S/C20H21NO6/c1-21(24)6-5-11-7-16(25-2)14(22)8-13(11)20(21)9-12-3-4-15-18(27-10-26-15)17(12)19(20)23/h3-4,7-8,19,22-23H,5-6,9-10H2,1-2H3

InChI Key

GIGLNPLPIFRSFH-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C13CC4=C(C3O)C5=C(C=C4)OCO5)O)OC)[O-]

Origin of Product

United States

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